(R)-Ibuprofen methyl ester is an important compound in the field of medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of (R)-ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by its specific stereochemistry, which is crucial for the pharmacological activity of ibuprofen. The methyl ester form enhances solubility and bioavailability, making it a valuable intermediate in pharmaceutical formulations.
(R)-Ibuprofen methyl ester can be derived from racemic ibuprofen through various synthetic methods, including enzymatic and chemical approaches. It is also studied for its structural properties and reactivity in organic synthesis.
(R)-Ibuprofen methyl ester is classified as an ester, specifically a methyl ester of (R)-ibuprofen. It falls under the category of chiral compounds due to its specific stereochemistry, which is essential for its biological activity.
The synthesis of (R)-ibuprofen methyl ester can be achieved through several methods:
(R)-Ibuprofen methyl ester has a well-defined molecular structure characterized by:
(R)-Ibuprofen methyl ester undergoes various chemical reactions:
The mechanism by which (R)-ibuprofen methyl ester exerts its effects involves:
(R)-Ibuprofen methyl ester exhibits several notable physical and chemical properties:
(R)-Ibuprofen methyl ester has several scientific uses:
(R)-Ibuprofen methyl ester is indispensable for accessing enantiopure ibuprofen and related profens. The esterification of racemic ibuprofen with methanol under acid catalysis (e.g., H₂SO₄) yields the methyl ester, which undergoes efficient chiral resolution or asymmetric transformation:
(R,S)-Ibuprofen + CH₃OH → (R,S)-Ibuprofen methyl ester
This intermediate is more amenable to enzymatic or chemical resolution than the free acid due to its distinct steric and electronic properties [3] [9]. For instance, Candida rugosa lipase selectively hydrolyzes the (S)-ester, enriching the unreacted (R)-enantiomer [3]. The resolved (R)-ester can then be hydrolyzed to (R)-ibuprofen or serve as a precursor for dynamic kinetic resolution (DKR) processes, which theoretically yield >50% of the active (S)-enantiomer by in situ racemization [3] [10].
Table 1: Synthetic Applications of (R)-Ibuprofen Methyl Ester
Process | Reaction Conditions | Outcome | Reference |
---|---|---|---|
Enzymatic Hydrolysis | Candida rugosa lipase, pH 7.0 buffer | Selective (S)-acid formation; (R)-ester recovery | [3] |
Dynamic Kinetic Resolution | Lipase + DMSO/base, 37°C | 88% conversion to (S)-ibuprofen | [3] |
Asymmetric Hydrovinylation | Ni-catalyst/L1 ligand, −78°C | 96% ee (R)-3-arylbutene intermediate | [10] |
Resolution Techniques
Asymmetric Synthesis
Asymmetric hydrovinylation of 4-isobutylstyrene with ethylene, catalyzed by nickel complexes bearing chiral ligands (e.g., L1), generates (R)-3-(4-isobutylphenyl)-1-butene with 96% ee. Oxidative cleavage and esterification then furnish (R)-ibuprofen methyl ester [10].
Table 2: Physicochemical Properties of (R)-Ibuprofen Methyl Ester
Property | Value | Analytical Method | Reference |
---|---|---|---|
Molecular Formula | C₁₄H₂₀O₂ | NMR, MS | [5] |
Molecular Weight | 220.31 g/mol | MS | [5] |
Boiling Point | 100°C | Distillation | [5] |
Density | 0.976 g/cm³ | Pycnometry | [5] |
NMR (¹H) | 3.70 ppm (s, OCH₃) | 300 MHz, CDCl₃ | [7] |
CAS Registry | 5326009 [(R)-form]; 61566-34-5 [(±)-form] | - | [1] [5] |
Despite advances, key challenges persist:
Table 3: Current Research Focus Areas
Research Gap | Innovation Required | Potential Impact |
---|---|---|
Solvent-Induced Esterification | pH-stable solvent systems | Enhanced API stability in formulations |
Scalable Asymmetric Synthesis | Non-precious-metal catalysts | Cost-effective enantiopure NSAID production |
Antibiotic Potentiation | Structure-activity studies of (R)-ester | Combatting antimicrobial resistance |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2